2-Benzofurancarboxylic acid, 5-bromo-4-fluoro-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Benzofurancarboxylic acid, 5-bromo-4-fluoro- is a chemical compound with the molecular formula C9H4BrFO3 It is a derivative of benzofuran, characterized by the presence of bromine and fluorine atoms at the 5 and 4 positions, respectively, on the benzofuran ring
Vorbereitungsmethoden
The synthesis of 2-Benzofurancarboxylic acid, 5-bromo-4-fluoro- typically involves multi-step organic reactions. One common synthetic route starts with the bromination of benzofuran to introduce the bromine atom at the desired position. This is followed by a fluorination step to add the fluorine atom. The final step involves the carboxylation of the benzofuran ring to yield the target compound. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Analyse Chemischer Reaktionen
2-Benzofurancarboxylic acid, 5-bromo-4-fluoro- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
2-Benzofurancarboxylic acid, 5-bromo-4-fluoro- has several scientific research applications:
Wirkmechanismus
The mechanism of action of 2-Benzofurancarboxylic acid, 5-bromo-4-fluoro- depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of bromine and fluorine atoms can enhance the compound’s binding affinity and selectivity for these targets. The pathways involved often include inhibition of enzyme activity or disruption of cellular processes .
Vergleich Mit ähnlichen Verbindungen
2-Benzofurancarboxylic acid, 5-bromo-4-fluoro- can be compared with other benzofuran derivatives, such as:
Benzofuran-2-carboxylic acid: Lacks the bromine and fluorine substitutions, resulting in different chemical and biological properties.
5-Bromobenzofuran-2-carboxylic acid: Contains a bromine atom but lacks the fluorine substitution, affecting its reactivity and applications.
4-Fluorobenzofuran-2-carboxylic acid: Contains a fluorine atom but lacks the bromine substitution, leading to different chemical behavior.
Eigenschaften
Molekularformel |
C9H4BrFO3 |
---|---|
Molekulargewicht |
259.03 g/mol |
IUPAC-Name |
5-bromo-4-fluoro-1-benzofuran-2-carboxylic acid |
InChI |
InChI=1S/C9H4BrFO3/c10-5-1-2-6-4(8(5)11)3-7(14-6)9(12)13/h1-3H,(H,12,13) |
InChI-Schlüssel |
ONQJMLHDTRWCRO-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C2=C1OC(=C2)C(=O)O)F)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.